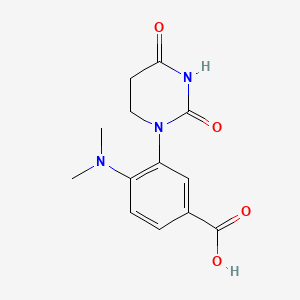
4-(Dimethylamino)-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is an organic compound with a complex structure, featuring both aromatic and heterocyclic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid derivatives, followed by reduction to introduce the amino group. The dimethylamino group is then introduced via alkylation. The diazinan-1-yl moiety is incorporated through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the diazinan-1-yl ring, potentially opening it to form simpler amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Industry: In industrial applications, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 4-(dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid exerts its effects is largely dependent on its interaction with biological targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diazinan-1-yl ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor binding, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
4-(Dimethylamino)benzoic acid: Lacks the diazinan-1-yl ring, making it less complex and potentially less versatile.
3-(2,4-Dioxo-1,3-diazinan-1-yl)benzoic acid: Lacks the dimethylamino group, which may reduce its efficacy in certain applications.
Uniqueness: The combination of the dimethylamino group and the diazinan-1-yl ring in 4-(dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid provides a unique set of chemical properties, making it more versatile in both synthetic and biological applications compared to its simpler analogs.
Eigenschaften
Molekularformel |
C13H15N3O4 |
|---|---|
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
4-(dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid |
InChI |
InChI=1S/C13H15N3O4/c1-15(2)9-4-3-8(12(18)19)7-10(9)16-6-5-11(17)14-13(16)20/h3-4,7H,5-6H2,1-2H3,(H,18,19)(H,14,17,20) |
InChI-Schlüssel |
WSHNOXSUCCRSRW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




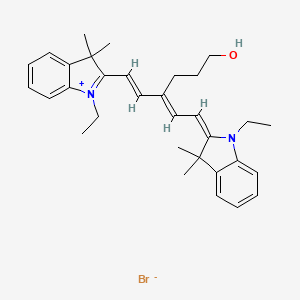
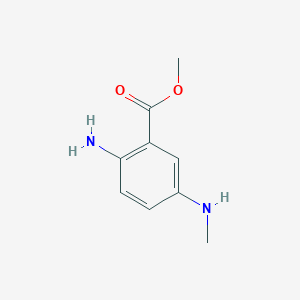
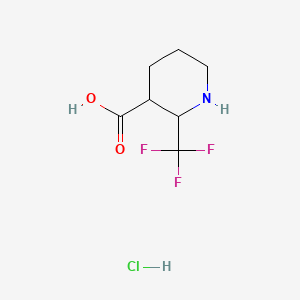
![Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate](/img/structure/B15304475.png)
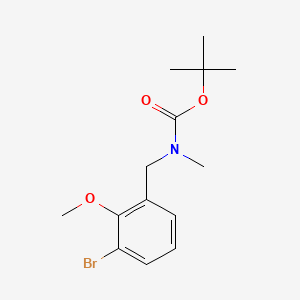
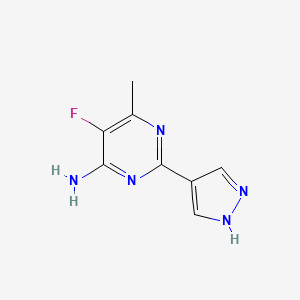
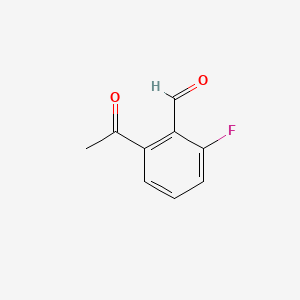
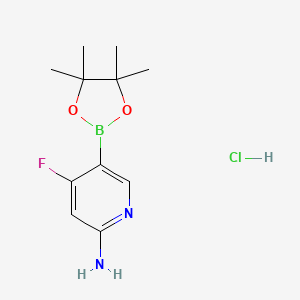
![2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)



